NBI-42902

Beschreibung

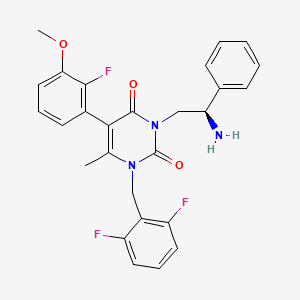

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-[(2R)-2-amino-2-phenylethyl]-1-[(2,6-difluorophenyl)methyl]-5-(2-fluoro-3-methoxyphenyl)-6-methylpyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24F3N3O3/c1-16-24(18-10-6-13-23(36-2)25(18)30)26(34)33(15-22(31)17-8-4-3-5-9-17)27(35)32(16)14-19-20(28)11-7-12-21(19)29/h3-13,22H,14-15,31H2,1-2H3/t22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJUWBZDJMYYRDG-QFIPXVFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(C(=O)N1CC2=C(C=CC=C2F)F)CC(C3=CC=CC=C3)N)C4=C(C(=CC=C4)OC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=O)N(C(=O)N1CC2=C(C=CC=C2F)F)C[C@@H](C3=CC=CC=C3)N)C4=C(C(=CC=C4)OC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24F3N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

495.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

352290-60-9 | |

| Record name | NBI-42902 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0352290609 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NBI-42902 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3FWQ4MD98O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

NBI-42902: A Technical Guide to its Mechanism of Action as a GnRH Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

NBI-42902 is a potent, orally bioavailable, nonpeptide competitive antagonist of the human gonadotropin-releasing hormone (GnRH) receptor.[1][2][3] It exhibits high binding affinity for the GnRH receptor and effectively inhibits downstream signaling pathways, leading to the suppression of gonadotropin release.[1][4] This technical guide provides an in-depth overview of the mechanism of action of this compound, including its effects on cellular signaling cascades, quantitative pharmacological data, and detailed experimental methodologies for key assays. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the study and development of GnRH receptor modulators for sex-hormone-dependent diseases such as endometriosis and uterine fibroids.

Introduction

Gonadotropin-releasing hormone (GnRH) plays a pivotal role in regulating the reproductive endocrine system. Its pulsatile release from the hypothalamus stimulates the anterior pituitary gland to secrete luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which in turn regulate gonadal steroidogenesis. Dysregulation of the hypothalamic-pituitary-gonadal (HPG) axis is implicated in the pathophysiology of numerous sex-hormone-dependent conditions, including endometriosis and uterine fibroids.[5]

This compound is a small molecule antagonist of the GnRH receptor, offering a therapeutic strategy to suppress the HPG axis.[1][4] Unlike GnRH agonists which cause an initial surge in gonadotropin release, this compound provides immediate and competitive blockade of the GnRH receptor, leading to a rapid reduction in LH and FSH levels.[6][7]

Core Mechanism of Action: Competitive Antagonism of the GnRH Receptor

This compound functions as a competitive antagonist at the human GnRH receptor.[1][4] This means it binds to the same site as the endogenous ligand, GnRH, but does not activate the receptor. By occupying the binding site, this compound prevents GnRH from initiating the downstream signaling cascade that leads to gonadotropin synthesis and release.

Quantitative Pharmacological Profile

The potency and binding characteristics of this compound have been extensively characterized through in vitro studies. The following tables summarize the key quantitative data.

Table 1: Binding Affinity of this compound for the Human GnRH Receptor

| Parameter | Value | Reference |

| Ki (inhibition constant) | 0.56 nM | [1][2][8] |

| Kd (dissociation constant) | 0.19 nM | [1][4][8] |

Table 2: Functional Antagonist Activity of this compound

| Assay | IC50 (half maximal inhibitory concentration) | Reference |

| Ca2+ Flux Assay | 3.0 nM | [2] |

| ERK1/2 Activation Assay | 5.22 nM |

Impact on Downstream Signaling Pathways

The GnRH receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gαq/11.[3] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). This compound effectively blocks these GnRH-stimulated downstream events.

Inhibition of Inositol Phosphate (IP) Accumulation

This compound is a potent inhibitor of GnRH-stimulated inositol phosphate accumulation.[1][4][8] IP3 is a key second messenger that binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium stores. By preventing IP accumulation, this compound abrogates this critical signaling event.

Attenuation of Calcium (Ca2+) Flux

The release of intracellular Ca2+ is a hallmark of GnRH receptor activation. This compound demonstrates potent functional antagonism by inhibiting GnRH-stimulated Ca2+ flux.[1][2][8] This blockade of calcium mobilization is a direct consequence of the inhibition of the PLC-IP3 signaling pathway.

Suppression of ERK1/2 Activation

The mitogen-activated protein kinase (MAPK) pathway, specifically the extracellular signal-regulated kinases 1 and 2 (ERK1/2), is another downstream target of GnRH receptor signaling. This compound effectively antagonizes GnRH-stimulated activation of ERK1/2.[1][4][8]

Signaling Pathway Diagram

Caption: GnRH receptor signaling pathway and the inhibitory action of this compound.

In Vivo Efficacy: Suppression of Luteinizing Hormone (LH)

The in vitro antagonist activity of this compound translates to in vivo efficacy. In castrated male macaques, oral administration of this compound resulted in a significant and dose-dependent suppression of serum LH levels.[1][2][6] Furthermore, in a Phase I clinical trial involving healthy postmenopausal women, this compound demonstrated a rapid, dose-dependent reduction in serum LH concentrations.[6][7]

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the mechanism of action of this compound.

Radioligand Binding Assay

This assay determines the binding affinity of this compound to the GnRH receptor.

-

Cell Preparation: Membranes from cells stably expressing the human GnRH receptor (e.g., CHO or HEK293 cells) are prepared.

-

Radioligand: A radiolabeled GnRH analog (e.g., [125I]-His5, D-Tyr6-GnRH) is used.

-

Assay Buffer: Typically a Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing bovine serum albumin (BSA) and protease inhibitors.

-

Procedure:

-

Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of unlabeled this compound.

-

The reaction is incubated to equilibrium (e.g., 60-90 minutes at room temperature).

-

The bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters.

-

The radioactivity retained on the filters is quantified using a gamma counter.

-

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50, which is then converted to the Ki value using the Cheng-Prusoff equation.

Experimental Workflow: Radioligand Binding Assay

Caption: Workflow for a competitive radioligand binding assay.

Inositol Phosphate (IP) Accumulation Assay

This functional assay measures the ability of this compound to inhibit GnRH-stimulated IP production.

-

Cell Culture: Whole cells expressing the GnRH receptor are cultured in multi-well plates.

-

Labeling: Cells are pre-labeled overnight with [3H]-myo-inositol to incorporate it into cellular phosphoinositides.

-

Assay Buffer: A buffer containing LiCl is used to inhibit inositol monophosphatases, allowing for the accumulation of IPs.

-

Procedure:

-

Cells are pre-incubated with varying concentrations of this compound.

-

Cells are then stimulated with a fixed concentration of GnRH.

-

The reaction is terminated, and the cells are lysed.

-

The total [3H]-inositol phosphates are separated from free [3H]-inositol using anion-exchange chromatography.

-

The amount of [3H]-IPs is quantified by scintillation counting.

-

-

Data Analysis: The data are plotted to determine the IC50 of this compound for the inhibition of GnRH-stimulated IP accumulation.

Intracellular Calcium (Ca2+) Flux Assay

This assay measures the inhibition of GnRH-induced increases in intracellular calcium.

-

Cell Preparation: Cells expressing the GnRH receptor are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Instrumentation: A fluorescence plate reader with automated injection capabilities is used.

-

Procedure:

-

Dye-loaded cells are plated in a microplate.

-

Baseline fluorescence is measured.

-

This compound is added to the wells at various concentrations.

-

GnRH is injected into the wells to stimulate the cells.

-

The change in fluorescence intensity, corresponding to the change in intracellular Ca2+ concentration, is monitored over time.

-

-

Data Analysis: The peak fluorescence response is measured, and the IC50 for this compound is calculated.

ERK1/2 Activation Assay

This assay quantifies the inhibition of GnRH-stimulated ERK1/2 phosphorylation.

-

Cell Culture and Treatment: Cells expressing the GnRH receptor are serum-starved and then pre-treated with this compound before stimulation with GnRH.

-

Lysis and Protein Quantification: Cells are lysed, and the total protein concentration is determined.

-

Western Blotting:

-

Proteins are separated by SDS-PAGE and transferred to a membrane.

-

The membrane is probed with primary antibodies specific for phosphorylated ERK1/2 (p-ERK) and total ERK1/2.

-

The membrane is then incubated with a secondary antibody conjugated to a detection enzyme (e.g., HRP).

-

The protein bands are visualized using a chemiluminescent substrate.

-

-

Data Analysis: The density of the p-ERK bands is normalized to the total ERK bands, and the IC50 for this compound is determined.

Therapeutic Rationale in Endometriosis and Uterine Fibroids

Endometriosis and uterine fibroids are estrogen-dependent disorders.[5][9] The growth and symptoms associated with these conditions are driven by ovarian estrogen production, which is under the control of the HPG axis. By competitively antagonizing the GnRH receptor, this compound reduces the secretion of LH and FSH, leading to a decrease in ovarian estrogen production. This hypoestrogenic state suppresses the growth of endometrial implants and uterine fibroids, thereby alleviating symptoms such as pelvic pain and heavy menstrual bleeding.

Logical Relationship Diagram

Caption: Therapeutic rationale of this compound in estrogen-dependent diseases.

Conclusion

This compound is a well-characterized, potent, and orally active competitive antagonist of the human GnRH receptor. Its mechanism of action involves the direct blockade of GnRH binding and the subsequent inhibition of downstream signaling pathways, including IP accumulation, Ca2+ flux, and ERK1/2 activation. This leads to effective in vivo suppression of gonadotropin release and a reduction in ovarian estrogen production. The robust pharmacological profile of this compound provides a strong scientific foundation for its development as a therapeutic agent for the management of endometriosis, uterine fibroids, and other sex-hormone-dependent conditions.

References

- 1. pubcompare.ai [pubcompare.ai]

- 2. researchgate.net [researchgate.net]

- 3. Initiation of high dose gonadotrophin-releasing hormone antagonist treatment during the late follicular phase in the macaque abolishes luteal function irrespective of effects upon the luteinizing hormone surge - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | TargetMol [targetmol.com]

- 6. 3-[(2R)-Amino-2-phenylethyl]-1-(2,6-difluorobenzyl)-5-(2-fluoro-3-methoxyphenyl)- 6-methylpyrimidin-2,4-dione (NBI 42902) as a potent and orally active antagonist of the human gonadotropin-releasing hormone receptor. Design, synthesis, and in vitro and in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Suppression of serum luteinizing hormone in postmenopausal women by an orally administered nonpeptide antagonist of the gonadotropin-releasing hormone receptor (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Radioligand binding methods for membrane preparations and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

A Deep Dive into NBI-42902: A Potent, Orally Active GnRH Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of NBI-42902, a potent and orally active nonpeptide antagonist of the Gonadotropin-Releasing Hormone (GnRH) receptor. This document delves into its mechanism of action, pharmacological characteristics, and key experimental data, offering valuable insights for professionals in the field of sex-hormone-related disease research and drug development.

Core Mechanism of Action

This compound functions as a competitive antagonist of the GnRH receptor.[1][2][3] The GnRH receptor, a member of the G protein-coupled receptor (GPCR) superfamily, is primarily coupled to Gαq/11 proteins.[1] Upon activation by the endogenous ligand GnRH, the receptor stimulates phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). This signaling cascade results in an increase in intracellular calcium (Ca2+) and the activation of protein kinase C (PKC), which in turn triggers downstream pathways, including the mitogen-activated protein kinase (MAPK) cascade, specifically ERK1/2 phosphorylation.[1][2] This intricate signaling process ultimately governs the synthesis and secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland.

This compound competitively binds to the GnRH receptor, preventing the binding of GnRH and thereby inhibiting this entire downstream signaling cascade.[1][3] This blockade leads to the suppression of LH and FSH secretion, which forms the basis of its therapeutic potential in sex-hormone-dependent conditions.

Figure 1: GnRH Receptor Signaling and this compound's Mechanism of Action.

Pharmacological Profile: In Vitro Data

This compound demonstrates high-affinity binding to the human GnRH receptor and potent functional antagonism across various in vitro assays.

| Parameter | Species | Value | Reference |

| Binding Affinity (Ki) | Human | 0.56 nM | [1][2][4] |

| Binding Affinity (Kd) | Human | 0.19 nM (for [3H]this compound) | [1][3][4] |

| IC50 (Peptide Radioligand Displacement) | Human | 0.79 nM | [1][2] |

| Macaque | 10 nM | [2] | |

| Dog | 400 nM | [2] | |

| Rabbit | 200 nM | [2] | |

| Functional Antagonism (IC50) | |||

| GnRH-stimulated IP Accumulation | Human | Competitive Inhibition | [1] |

| GnRH-stimulated Ca2+ Flux | Human | 3.6 nM | [2] |

| GnRH-stimulated ERK1/2 Phosphorylation | Human | 5.22 nM | [1][2] |

In Vivo Pharmacodynamics and Pharmacokinetics

Studies in castrated male macaques and clinical trials in postmenopausal women have confirmed the in vivo efficacy and oral bioavailability of this compound.

Preclinical In Vivo Data (Castrated Male Macaques)

| Route of Administration | Dose (mg/kg) | Effect on Serum LH | Reference |

| Oral or Intravenous | 10 - 100 | Significant, dose-dependent inhibition. | [1][2] |

| Maximum suppression of 62-68% from baseline achieved at 4-8 hours post-dose. | [2] | ||

| 100 | Suppression remained at 24 hours. | [2] |

Phase I Clinical Trial Data (Healthy Postmenopausal Women)

| Parameter | Value | Reference |

| Dose Range | 5 - 200 mg (single oral dose) | [5] |

| Maximal LH Suppression | -19% (5 mg) to -55% (150 mg) from baseline | [5] |

| FSH Suppression | -15% to -22% from baseline | [5] |

| Terminal Elimination Half-life (t1/2) | 2.7 to 4.8 hours | [5] |

Key Experimental Methodologies

Detailed protocols are crucial for the replication and extension of scientific findings. Below are summaries of the key experimental procedures used to characterize this compound.

Figure 2: General Experimental Workflow for this compound Characterization.

Radioligand Binding Assays

-

Objective: To determine the binding affinity (Ki and Kd) of this compound to the GnRH receptor.

-

Cell Lines: HEK293 or RBL cells stably expressing the human GnRH receptor were commonly used.

-

Protocol Summary:

-

Membrane Preparation: Cells were harvested and homogenized to prepare a membrane fraction containing the GnRH receptors.

-

Competitive Binding (Ki): Membranes were incubated with a constant concentration of a radiolabeled GnRH peptide agonist or antagonist (e.g., [125I-Tyr5,DLeu6,NMeLeu7,Pro9-NEt]GnRH) and varying concentrations of this compound.

-

Saturation Binding (Kd): To determine the affinity of this compound itself, tritiated this compound ([3H]this compound) was used at varying concentrations. Nonspecific binding was determined in the presence of a high concentration of unlabeled this compound.

-

Detection: Bound radioactivity was separated from free radioactivity by filtration and quantified using a scintillation counter.

-

Data Analysis: Ki and Kd values were calculated using nonlinear regression analysis.

-

Inositol Phosphate (IP) Accumulation Assay

-

Objective: To assess the functional antagonist activity of this compound by measuring its ability to inhibit GnRH-stimulated IP production.

-

Cell Line: RBL cells stably expressing the human GnRH receptor.

-

Protocol Summary:

-

Cell Labeling: Cells were seeded in 24-well plates and labeled overnight with [myo-3H]inositol.

-

Treatment: Cells were pre-incubated with varying concentrations of this compound for a short period (e.g., 1 minute) before being stimulated with a fixed concentration of GnRH (e.g., 4 nM).

-

IP Extraction: The reaction was stopped, and inositol phosphates were extracted.

-

Quantification: The amount of [3H]inositol phosphates was determined by scintillation counting.

-

Data Analysis: The IC50 value for the inhibition of GnRH-stimulated IP accumulation was calculated.

-

Intracellular Calcium (Ca2+) Flux Assay

-

Objective: To measure the inhibition of GnRH-induced intracellular calcium mobilization by this compound.

-

Cell Line: hGnRHR-RBL cells.

-

Protocol Summary:

-

Dye Loading: Cells were loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Treatment: Cells were pre-treated with this compound (1 nM - 1 µM) for 1 minute.

-

Stimulation: GnRH (4 nM) was added to stimulate calcium flux.

-

Detection: Changes in fluorescence intensity, corresponding to changes in intracellular calcium concentration, were measured using a fluorescence plate reader.

-

Data Analysis: The IC50 value for the inhibition of the calcium response was determined.

-

ERK1/2 Phosphorylation Assay

-

Objective: To evaluate the effect of this compound on the downstream signaling event of ERK1/2 phosphorylation.

-

Cell Line: CHO-GnRHR cells.

-

Protocol Summary:

-

Serum Starvation: Cells were serum-starved to reduce basal ERK1/2 phosphorylation.

-

Treatment: Cells were incubated with various concentrations of this compound (1 nM - 1 µM) for 5 minutes.

-

Stimulation: Cells were then stimulated with GnRH (e.g., 1 nM or 4 nM) for 5 minutes.

-

Lysis and Western Blotting: Cells were lysed, and proteins were separated by SDS-PAGE. Phosphorylated ERK1/2 and total ERK1/2 were detected by Western blotting using specific antibodies.

-

Data Analysis: The ratio of phosphorylated ERK1/2 to total ERK1/2 was quantified, and the IC50 for inhibition was calculated.

-

Conclusion

This compound is a well-characterized, potent, and orally bioavailable nonpeptide GnRH receptor antagonist. Its high binding affinity and effective inhibition of GnRH-stimulated signaling pathways translate to significant in vivo suppression of gonadotropins. The comprehensive pharmacological data and established experimental protocols provide a solid foundation for further research and development of this compound and other molecules in its class for the treatment of sex-hormone-dependent diseases.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Suppression of serum luteinizing hormone in postmenopausal women by an orally administered nonpeptide antagonist of the gonadotropin-releasing hormone receptor (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. academic.oup.com [academic.oup.com]

- 5. researchgate.net [researchgate.net]

NBI-42902: A Technical Guide to its Structure, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

NBI-42902 is a potent, orally active, non-peptide antagonist of the human gonadotropin-releasing hormone (GnRH) receptor. Its development marked a significant step in the pursuit of non-invasive therapies for sex-hormone-dependent diseases. This technical guide provides a comprehensive overview of the chemical structure, synthesis, and biological activity of this compound, with a focus on its mechanism of action and the experimental protocols used for its characterization.

Chemical Structure and Properties

This compound, chemically named 1-(2,6-difluorobenzyl)-3-[(2R)-amino-2-phenethyl]-5-(2-fluoro-3-methoxyphenyl)-6-methyluracil, is a substituted uracil derivative.

Chemical Structure:

-

Systematic Name: 1-(2,6-difluorobenzyl)-3-[(2R)-amino-2-phenethyl]-5-(2-fluoro-3-methoxyphenyl)-6-methyluracil

-

Molecular Formula: C₂₇H₂₄F₃N₃O₃

-

Molecular Weight: 495.49 g/mol

Synthesis of this compound

The synthesis of this compound has been reported by Tucci et al. in the Journal of Medicinal Chemistry. While the full, detailed experimental protocol is best accessed through the original publication, a general synthetic scheme can be outlined. The synthesis involves a multi-step process starting from readily available precursors. A key step in the synthesis is the coupling of a substituted uracil core with a chiral amino alcohol derivative.

A proposed synthetic workflow is as follows:

In Vivo Efficacy of NBI-42902: A Technical Guide

This technical guide provides an in-depth overview of the in vivo efficacy studies of NBI-42902, a novel, orally active, nonpeptide antagonist of the gonadotropin-releasing hormone (GnRH) receptor. The information is intended for researchers, scientists, and professionals in the field of drug development.

This compound acts as a competitive antagonist of the GnRH receptor, which is a G protein-coupled receptor. Activation of this receptor by GnRH stimulates the Gαq/11 protein, leading to the activation of phospholipase C and subsequent downstream signaling cascades. By blocking this initial step, this compound effectively suppresses the hypothalamic-pituitary-gonadal axis. This mechanism of action makes it a promising therapeutic agent for sex-hormone-dependent conditions.

Core Signaling Pathway of GnRH Receptor and Inhibition by this compound

The following diagram illustrates the signaling pathway of the GnRH receptor and the point of inhibition by this compound.

In Vivo Efficacy in Non-Human Primates

Studies in castrated male cynomolgus macaques have demonstrated the potent in vivo efficacy of this compound in suppressing luteinizing hormone (LH) levels. Castrated macaques are utilized as a sensitive model due to their elevated gonadotropin secretion in the absence of gonadal steroids.

Quantitative Data Summary

The following table summarizes the key quantitative findings from in vivo studies in macaques.

| Animal Model | Administration Route | Dose (mg/kg) | Peak Plasma Concentration (Cmax) | Area Under the Curve (AUC) | Maximum LH Suppression | Time to Nadir |

| Castrated Male Cynomolgus Macaques | Oral | 10 | 737 ng/mL | 2392 ng/mL·h | Significant Decrease | 4-8 hours |

| Castrated Male Cynomolgus Macaques | Oral | 40 | - | - | 62-68% | 4-8 hours |

| Castrated Male Cynomolgus Macaques | Oral | 100 | - | - | 62-68% | 4-8 hours |

| Castrated Male Cynomolgus Macaques | Intravenous | 10 | - | - | Similar to 40 mg/kg oral dose | - |

Data compiled from multiple sources.

Experimental Protocol: LH Suppression in Castrated Macaques

The experimental workflow for assessing the in vivo efficacy of this compound in castrated macaques is outlined below.

Methodology:

-

Animal Model: Adult male cynomolgus macaques, surgically castrated to induce elevated and stable baseline LH levels.

-

Acclimatization: Animals are acclimatized to the study conditions.

-

Baseline Sampling: Pre-dose blood samples are collected to establish baseline serum LH concentrations.

-

Drug Administration: this compound is administered either orally (p.o.) via gavage or intravenously (i.v.).

-

Serial Blood Sampling: Blood samples are collected at multiple time points post-administration (e.g., 1, 2, 4, 8, 24 hours) to determine the time course of plasma this compound concentrations and serum LH levels.

-

Bioanalysis: Plasma concentrations of this compound are measured using a validated analytical method. Serum LH levels are quantified using an appropriate immunoassay.

-

Data Analysis: The percentage change in LH from baseline is calculated for each time point. Pharmacokinetic parameters (Cmax, AUC) and pharmacodynamic parameters (maximum suppression, time to nadir) are determined. A clear relationship between plasma this compound concentrations and LH suppression was observed.

Clinical Efficacy in Humans

The efficacy of this compound has also been evaluated in postmenopausal women, who, similar to castrated macaques, have elevated gonadotropin levels.

Quantitative Data Summary

The following table summarizes the key findings from a clinical study in postmenopausal women.

| Population | Administration Route | Dose (mg) | Maximum LH Suppression (from baseline) | Maximum FSH Suppression (from baseline) | Terminal Elimination Half-life (t1/2) |

| Postmenopausal Women | Oral Solution | 5 | -19 ± 5% | - | 2.7 ± 0.3 h to 4.8 ± 0.8 h |

| Postmenopausal Women | Oral Solution | 10 | - | - | 2.7 ± 0.3 h to 4.8 ± 0.8 h |

| Postmenopausal Women | Oral Solution | 25 | - | - | 2.7 ± 0.3 h to 4.8 ± 0.8 h |

| Postmenopausal Women | Oral Solution | 50 | - | - | 2.7 ± 0.3 h to 4.8 ± 0.8 h |

| Postmenopausal Women | Oral Solution | 75 | - | - | 2.7 ± 0.3 h to 4.8 ± 0.8 h |

| Postmenopausal Women | Oral Solution | 100 | - | - | 2.7 ± 0.3 h to 4.8 ± 0.8 h |

| Postmenopausal Women | Oral Solution | 150 | -55 ± 2% | -15 to -22% | 2.7 ± 0.3 h to 4.8 ± 0.8 h |

| Postmenopausal Women | Oral Solution | 200 | - | - | 2.7 ± 0.3 h to 4.8 ± 0.8 h |

Data from a study in postmenopausal women.

Experimental Protocol: LH Suppression in Postmenopausal Women

Methodology:

-

Study Population: Healthy postmenopausal women with elevated follicle-stimulating hormone (FSH) levels (>40 IU/liter).

-

Study Design: A dose-escalation study to evaluate the safety, tolerability, and pharmacodynamics of this compound.

-

Drug Administration: Single oral doses of this compound were administered as a solution.

-

Assessments: Safety and tolerability were monitored throughout the study. Serum concentrations of LH and FSH were measured at various time points.

-

Pharmacokinetics: The absorption of this compound was rapid, with a terminal elimination half-life ranging from 2.7 to 4.8 hours.

The results demonstrated a dose-dependent suppression of LH, with less pronounced effects on FSH. The rapid decline in LH and the clear relationship between plasma concentration and suppression highlight the potential for adjustable gonadotropin suppression with this compound.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of NBI-42902, a novel, orally active, nonpeptide antagonist of the gonadotropin-releasing hormone (GnRH) receptor. Developed for the management of sex-steroid-dependent diseases, this compound has demonstrated potent and competitive antagonism of the human GnRH receptor, leading to the suppression of the hypothalamic-pituitary-gonadal (HPG) axis. This document details the compound's mechanism of action, pharmacological profile, and the experimental protocols utilized in its characterization.

Core Mechanism of Action

This compound functions as a competitive antagonist of the GnRH receptor, which is a key component of the G protein-coupled receptor superfamily.[1][2] In the physiological state, GnRH, a hypothalamic peptide, stimulates the GnRH receptors in the anterior pituitary gland. This activation, mediated by G proteins Gq and G11, triggers a signaling cascade involving phospholipase C and phosphatidylinositol turnover.[2] The downstream effects include the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). These gonadotropins, in turn, regulate the production of sex hormones, such as estrogen and progesterone, by the gonads.

By competitively binding to the GnRH receptor, this compound effectively blocks the action of endogenous GnRH. This inhibition prevents the downstream signaling cascade, leading to a reduction in the secretion of LH and FSH. The subsequent decrease in circulating sex hormones forms the basis of its therapeutic potential in sex-hormone-dependent conditions like endometriosis and uterine fibroids.[1][3][4]

References

- 1. academic.oup.com [academic.oup.com]

- 2. immune-system-research.com [immune-system-research.com]

- 3. Pharmacological characterization of a novel nonpeptide antagonist of the human gonadotropin-releasing hormone receptor, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

NBI-42902: A Technical Guide to a Nonpeptide GnRH Antagonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core properties of NBI-42902, a potent, orally active, nonpeptide antagonist of the Gonadotropin-Releasing Hormone (GnRH) receptor. This document details its mechanism of action, quantitative pharmacological data, and the experimental protocols used for its characterization.

Core Properties and Mechanism of Action

This compound is a small molecule that acts as a competitive antagonist at the human GnRH receptor.[1][2][3] Unlike peptide-based GnRH analogs, its nonpeptide nature confers the significant advantage of oral bioavailability.[2][4][5] this compound effectively inhibits the binding of native GnRH to its receptor on pituitary gonadotrope cells. This blockade prevents the downstream signaling cascade that leads to the synthesis and secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1][2] Consequently, this compound suppresses the entire hypothalamic-pituitary-gonadal axis, leading to a reduction in sex steroid levels.[1][2]

The GnRH receptor is a member of the G protein-coupled receptor (GPCR) superfamily.[1][6] Upon activation by GnRH, it primarily couples to Gαq/11, initiating a signaling cascade that involves the activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG).[6] IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling ultimately results in the synthesis and release of LH and FSH. This compound competitively binds to the GnRH receptor, preventing these downstream events.

Below is a diagram illustrating the GnRH receptor signaling pathway and the inhibitory action of this compound.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound, providing a comparative overview of its binding affinity and functional potency.

Table 1: In Vitro Binding Affinity of this compound for the Human GnRH Receptor

| Parameter | Value (nM) | Reference |

| Ki (inhibition constant) | 0.56 | [1][2][7] |

| Kd (dissociation constant) | 0.19 | [1][2][7] |

Table 2: In Vitro Functional Antagonist Potency of this compound

| Assay | Cell Line | Parameter | Value (nM) | Reference |

| GnRH-stimulated IP Accumulation | RBL cells | IC50 | Not explicitly stated, but potent | [1][2] |

| GnRH-stimulated Ca2+ Flux | RBL cells | IC50 | 3.6 | [3][6] |

| GnRH-stimulated ERK1/2 Phosphorylation | CHO-GnRHR cells | IC50 | 5.22 | [6] |

Table 3: Species Selectivity of this compound

| Species | GnRH Receptor IC50 (nM) | Reference |

| Human | 0.79 | [6] |

| Macaque | 10 | [6] |

| Dog | 400 | [6] |

| Rabbit | 200 | [6] |

| Rat | 3000 | [4] |

Table 4: In Vivo Pharmacokinetic and Pharmacodynamic Properties of this compound

| Species | Administration | Dose | Effect | Half-life (h) | Reference |

| Postmenopausal Women | Oral | 5-200 mg | Dose-dependent suppression of serum LH | 2.7 - 4.8 | [5] |

| Castrated Male Macaques | Oral or IV | 10-100 mg/kg | Significant inhibition of serum LH | Not specified | [3][6] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the characterization of this compound.

GnRH Receptor Radioligand Binding Assay

This assay determines the binding affinity of this compound to the GnRH receptor.

Protocol:

-

Membrane Preparation: Cell membranes from a cell line stably expressing the human GnRH receptor (e.g., HEK293 or CHO cells) are prepared by homogenization and centrifugation.

-

Incubation: The membranes are incubated in a binding buffer with a constant concentration of a radiolabeled GnRH analog (e.g., [125I]-labeled peptide) and a range of concentrations of this compound.

-

Separation: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand while allowing the unbound radioligand to pass through.

-

Quantification: The radioactivity retained on the filters is measured using a gamma counter.

-

Data Analysis: Competition binding curves are generated by plotting the percentage of specific binding against the concentration of this compound. The IC50 value is determined and then converted to a Ki value using the Cheng-Prusoff equation. Saturation binding experiments using tritiated this compound are performed to determine the Kd.

Inositol Phosphate (IP) Accumulation Assay

This functional assay measures the ability of this compound to inhibit GnRH-stimulated IP production.

Protocol:

-

Cell Culture and Labeling: Cells expressing the GnRH receptor (e.g., RBL cells) are cultured and labeled overnight with [3H]myo-inositol.

-

Incubation: The cells are pre-incubated with varying concentrations of this compound, followed by stimulation with a fixed concentration of GnRH in the presence of LiCl (to inhibit IP degradation).

-

Extraction: The reaction is stopped, and the inositol phosphates are extracted from the cells.

-

Separation: The different inositol phosphate species are separated using anion-exchange chromatography.

-

Quantification: The amount of [3H]-labeled inositol phosphates is determined by liquid scintillation counting.

-

Data Analysis: The concentration-response curves for this compound's inhibition of GnRH-stimulated IP accumulation are plotted to determine the IC50 value.

Intracellular Calcium (Ca2+) Flux Assay

This assay assesses the effect of this compound on GnRH-induced increases in intracellular calcium.

Protocol:

-

Cell Preparation: Cells expressing the GnRH receptor are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Incubation: The cells are pre-incubated with different concentrations of this compound.

-

Stimulation and Measurement: The cells are then stimulated with GnRH, and the change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured in real-time using a fluorometric imaging plate reader.

-

Data Analysis: The inhibitory effect of this compound on the GnRH-induced calcium peak is quantified, and an IC50 value is calculated.

ERK1/2 Phosphorylation Assay

This assay measures the inhibition of GnRH-stimulated phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).

Protocol:

-

Cell Culture and Serum Starvation: GnRH receptor-expressing cells (e.g., CHO-GnRHR) are cultured and then serum-starved to reduce basal ERK1/2 phosphorylation.

-

Incubation: The cells are pre-treated with various concentrations of this compound.

-

Stimulation: The cells are then stimulated with GnRH for a short period.

-

Lysis and Protein Quantification: The cells are lysed, and the total protein concentration is determined.

-

Detection: The levels of phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2 are measured using a method such as Western blotting or a specific ELISA kit.

-

Data Analysis: The ratio of p-ERK1/2 to total ERK1/2 is calculated. The inhibition by this compound is plotted against its concentration to determine the IC50 value.

In Vivo Luteinizing Hormone (LH) Suppression in Castrated Macaques

This in vivo model is used to assess the efficacy of this compound in suppressing gonadotropin secretion.

Protocol:

-

Animal Model: Surgically castrated male macaques are used. Castration leads to elevated basal LH levels due to the absence of negative feedback from gonadal steroids.

-

Drug Administration: this compound is administered either orally (p.o.) or intravenously (i.v.) at various doses.

-

Blood Sampling: Blood samples are collected at multiple time points before and after drug administration.

-

Hormone Measurement: Serum LH concentrations are measured using a validated immunoassay.

-

Data Analysis: The percentage change in serum LH levels from baseline is calculated for each dose and time point to evaluate the extent and duration of LH suppression.

Conclusion

This compound is a well-characterized, potent, and orally bioavailable nonpeptide GnRH receptor antagonist. Its ability to competitively inhibit the GnRH receptor and consequently suppress the hypothalamic-pituitary-gonadal axis has been demonstrated through a comprehensive suite of in vitro and in vivo studies. The data and protocols presented in this guide provide a robust foundation for further research and development of this and similar compounds for therapeutic applications in sex-hormone-dependent diseases.

References

- 1. pubcompare.ai [pubcompare.ai]

- 2. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2024.sci-hub.se [2024.sci-hub.se]

- 5. bu.edu [bu.edu]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

In-Depth Technical Guide: NBI-42902 Binding Affinity and Kinetics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity and kinetics of NBI-42902, a potent, orally active, non-peptide antagonist of the human gonadotropin-releasing hormone (GnRH) receptor. The information presented herein is compiled from publicly available pharmacological studies and is intended to serve as a detailed resource for researchers in the field of endocrinology and drug development.

Core Quantitative Data

The binding characteristics of this compound to the human GnRH receptor have been thoroughly investigated using various in vitro assays. The key quantitative data are summarized in the tables below for easy comparison.

Table 1: this compound Binding Affinity Data

| Parameter | Value (nM) | Radioligand | Cell Line | Reference |

| Ki | 0.56 | [125I-Tyr5,DLeu6,NMeLeu7,Pro9-NEt]GnRH | HEK293 | [1] |

| Kd | 0.19 | [3H]this compound | RBL | [1][][3] |

| Kinetically Determined Kd (koff/kon) | 0.029 | [3H]this compound | CHO-K1 | [1] |

Table 2: this compound Functional Antagonism Data

| Assay | IC50 (nM) | Stimulating Ligand | Cell Line | Reference |

| Calcium (Ca2+) Flux | 3.0 | GnRH | Not Specified | [4] |

| Calcium (Ca2+) Flux | 3.6 | GnRH (4 nM) | RBL | [5] |

| Inositol Phosphate (IP) Accumulation | Not explicitly stated, but competitive antagonism demonstrated | GnRH (4 nM) | RBL | |

| ERK1/2 Phosphorylation | 5.22 | GnRH (1 nM) | CHO-GnRHR | [6] |

Binding Kinetics

Detailed kinetic analysis of [3H]this compound binding to the human GnRH receptor has revealed important insights into its mechanism of action. While the specific association (kon) and dissociation (koff) rate constants are not explicitly stated in the primary characterization paper, a kinetically determined dissociation constant (Kd) of 0.029 nM has been reported, calculated from the ratio of koff/kon[1]. This value suggests a higher affinity than that determined by equilibrium saturation binding, indicating that the assay conditions in the latter may not have reached complete equilibrium[1]. The detailed kinetic analysis is presented in a separate publication by Sullivan et al. (2006) in Biochemistry.

Signaling Pathway and Mechanism of Action

This compound acts as a competitive antagonist at the GnRH receptor, a G protein-coupled receptor (GPCR) that primarily couples to the Gq/G11 family of G proteins. Upon activation by GnRH, the receptor stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade ultimately results in the activation of downstream effectors, including the extracellular signal-regulated kinases 1 and 2 (ERK1/2). This compound competitively blocks the binding of GnRH to its receptor, thereby inhibiting this entire downstream signaling pathway.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are synthesized from the available literature to provide a comprehensive guide for replication.

Radioligand Competitive Binding Assay

This assay determines the ability of a test compound (this compound) to displace a radiolabeled ligand from the GnRH receptor.

Detailed Protocol:

-

Membrane Preparation:

-

Culture HEK293 or Rat Basophilic Leukemia (RBL) cells stably expressing the human GnRH receptor.

-

Harvest cells and homogenize in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

-

Wash the membrane pellet and resuspend in an appropriate assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).

-

-

Binding Assay:

-

In a 96-well plate, combine the cell membranes, a fixed concentration of radioligand ([125I-Tyr5,DLeu6,NMeLeu7,Pro9-NEt]GnRH or [3H]this compound), and a range of concentrations of unlabeled this compound.

-

Incubate the mixture at a specified temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.

-

To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of an unlabeled GnRH antagonist.

-

-

Separation and Detection:

-

Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C) to separate bound from free radioligand.

-

Wash the filters rapidly with ice-cold wash buffer to remove unbound radioactivity.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Intracellular Calcium Flux Assay

This functional assay measures the ability of this compound to inhibit GnRH-stimulated increases in intracellular calcium concentration.

Detailed Protocol:

-

Cell Preparation:

-

Seed RBL cells stably expressing the human GnRH receptor into 96-well black-walled, clear-bottom plates and allow them to adhere overnight.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with HEPES) for a specified time at 37°C.

-

-

Assay Procedure:

-

Wash the cells to remove excess dye.

-

Add varying concentrations of this compound to the wells and pre-incubate for a short period.

-

Place the plate in a fluorescence imaging plate reader (FLIPR) or a similar instrument capable of kinetic reading.

-

Establish a baseline fluorescence reading.

-

Add a fixed concentration of GnRH (e.g., 4 nM) to stimulate the cells.

-

-

Data Acquisition and Analysis:

-

Monitor the change in fluorescence intensity over time.

-

The peak fluorescence response is typically used for analysis.

-

Plot the percentage of inhibition of the GnRH-stimulated response against the logarithm of the this compound concentration.

-

Determine the IC50 value using non-linear regression analysis.

-

ERK1/2 Phosphorylation Assay

This assay assesses the ability of this compound to block GnRH-induced phosphorylation of ERK1/2, a downstream signaling event.

Detailed Protocol:

-

Cell Treatment:

-

Culture Chinese Hamster Ovary (CHO) cells stably expressing the human GnRH receptor (CHO-GnRHR) to near confluency.

-

Serum-starve the cells for several hours to reduce basal ERK1/2 phosphorylation.

-

Pre-treat the cells with a range of concentrations of this compound for a specified time.

-

Stimulate the cells with a fixed concentration of GnRH (e.g., 1 nM) for a short period (e.g., 5-10 minutes).

-

-

Protein Extraction and Quantification:

-

Wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Clarify the lysates by centrifugation and determine the protein concentration of the supernatants.

-

-

Western Blotting:

-

Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20).

-

Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2).

-

Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

-

Data Analysis:

-

Strip the membrane and re-probe with an antibody for total ERK1/2 to normalize for protein loading.

-

Quantify the band intensities using densitometry software.

-

Calculate the ratio of p-ERK1/2 to total ERK1/2 for each sample.

-

Plot the percentage of inhibition of GnRH-stimulated ERK1/2 phosphorylation against the logarithm of the this compound concentration.

-

Determine the IC50 value using non-linear regression analysis.

-

References

Methodological & Application

Application Notes and Protocols for NBI-42902 in GnRH Receptor Binding Assays

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of NBI-42902, a potent and selective nonpeptide antagonist of the Gonadotropin-Releasing Hormone (GnRH) receptor, in competitive receptor binding assays.

Introduction

This compound is an orally active, competitive antagonist of the human Gonadotropin-Releasing Hormone (GnRH) receptor.[1][2] It binds with high affinity to the GnRH receptor, inhibiting the downstream signaling pathways typically initiated by the endogenous ligand, GnRH.[1][3] Understanding the binding characteristics of this compound is crucial for its development and application in therapeutic areas where suppression of the hypothalamic-pituitary-gonadal axis is desired.[1][3] This document outlines the protocols for characterizing the binding of this compound to the GnRH receptor.

The GnRH receptor is a member of the G protein-coupled receptor (GPCR) superfamily.[2] Its activation by GnRH leads to the stimulation of phospholipase C, which in turn mobilizes intracellular calcium and activates protein kinase C, ultimately leading to the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland. This compound competitively blocks this cascade by occupying the GnRH binding site on the receptor.[1][2]

Data Presentation: Binding Affinity of this compound

The binding affinity of this compound to the human GnRH receptor has been determined using competitive radioligand binding assays. The key quantitative data are summarized in the table below.

| Parameter | Radioligand | Cell Line | Value (nM) | Reference |

| Ki | [¹²⁵I-Tyr⁵,DLeu⁶,NMeLeu⁷,Pro⁹-NEt]GnRH | HEK293 cells expressing human GnRH receptor | 0.56 | [1] |

| Kd | [³H]this compound | Membranes from RBL cells expressing human GnRH receptor | 0.19 | [1][4][5] |

| IC₅₀ | GnRH | Cells expressing human GnRH receptor | 0.79 | [2] |

| IC₅₀ | GnRH | RBL cells (inhibits Ca²⁺ flux) | 3.6 | [2] |

| IC₅₀ | GnRH | CHO-GnRHR cells (inhibits ERK1/2 phosphorylation) | 5.22 | [2] |

Signaling Pathway

The binding of GnRH to its receptor initiates a signaling cascade that is competitively inhibited by this compound.

Figure 1: GnRH receptor signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay Using [¹²⁵I]-Labeled Peptide Antagonist

This protocol describes a competitive binding assay to determine the inhibition constant (Ki) of this compound for the human GnRH receptor using a radiolabeled GnRH peptide antagonist.

Materials and Reagents:

-

Cell Membranes: Membrane preparations from HEK293 cells stably expressing the human GnRH receptor.

-

Radioligand: [¹²⁵I-Tyr⁵,DLeu⁶,NMeLeu⁷,Pro⁹-NEt]GnRH.

-

Competitor: this compound.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled GnRH analog (e.g., 1 µM Cetrorelix).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

96-well microplates.

-

Glass fiber filters (e.g., Whatman GF/C).

-

Scintillation vials and scintillation fluid.

-

Gamma counter.

Procedure:

-

Plate Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and a range of concentrations of this compound.

-

Reagent Addition:

-

Total Binding: Add 50 µL of assay buffer.

-

Non-specific Binding: Add 50 µL of the non-specific binding control (e.g., 1 µM Cetrorelix).

-

This compound Competition: Add 50 µL of varying concentrations of this compound (e.g., 0.01 nM to 1 µM).

-

-

Radioligand Addition: Add 50 µL of [¹²⁵I-Tyr⁵,DLeu⁶,NMeLeu⁷,Pro⁹-NEt]GnRH (at a final concentration close to its Kd) to all wells.

-

Membrane Addition: Add 100 µL of the cell membrane preparation to all wells to initiate the binding reaction. The final volume in each well should be 200 µL.

-

Incubation: Incubate the plate at room temperature for 90 minutes with gentle agitation.

-

Termination of Binding: Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

-

Washing: Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.

-

Radioactivity Measurement: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a gamma counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Protocol 2: Saturation Binding Assay Using [³H]this compound

This protocol is used to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax) for this compound itself.

Materials and Reagents:

-

Cell Membranes: Membrane preparations from cells stably expressing the human GnRH receptor (e.g., RBL cells).

-

Radioligand: [³H]this compound.

-

Non-specific Binding Control: A high concentration of unlabeled this compound (e.g., 10 µM).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation vials and scintillation fluid.

-

Liquid scintillation counter.

Procedure:

-

Plate Setup: In a 96-well plate, set up triplicate wells for total binding and non-specific binding for a range of [³H]this compound concentrations.

-

Reagent Addition:

-

Add increasing concentrations of [³H]this compound to the wells (e.g., 0.01 nM to 10 nM).

-

To the non-specific binding wells, add a high concentration of unlabeled this compound (e.g., 10 µM).

-

-

Membrane Addition: Add the cell membrane preparation to all wells.

-

Incubation: Incubate the plate at room temperature for 90 minutes.

-

Termination and Washing: Follow steps 6 and 7 from Protocol 1.

-

Radioactivity Measurement: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding at each concentration of [³H]this compound by subtracting non-specific binding from total binding.

-

Plot the specific binding against the concentration of [³H]this compound.

-

Analyze the data using non-linear regression to fit a one-site binding model to determine the Kd and Bmax. A Scatchard plot can also be generated to visualize the binding data.

-

Experimental Workflow

The general workflow for a competitive radioligand binding assay is depicted below.

Figure 2: General experimental workflow for a competitive GnRH receptor binding assay.

References

- 1. academic.oup.com [academic.oup.com]

- 2. immune-system-research.com [immune-system-research.com]

- 3. Pharmacological characterization of a novel nonpeptide antagonist of the human gonadotropin-releasing hormone receptor, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound | TargetMol [targetmol.com]

Application Notes and Protocols for Studying GnRH Signaling Pathways with NBI-42902

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gonadotropin-releasing hormone (GnRH) is a critical decapeptide hormone that regulates the reproductive axis by stimulating the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the anterior pituitary.[1][2] The GnRH receptor (GnRHR) is a member of the G-protein coupled receptor (GPCR) superfamily and its activation initiates a cascade of intracellular signaling events crucial for reproductive function.[1][3] Dysregulation of GnRH signaling is implicated in various sex-hormone-dependent diseases such as endometriosis, uterine fibroids, and prostate cancer.[4][5]

NBI-42902 is a potent, orally active, non-peptide competitive antagonist of the human GnRH receptor.[4][6] Its ability to competitively bind to GnRH receptors in the pituitary gland and block endogenous GnRH signaling makes it a valuable tool for studying the physiological roles of GnRH and for the development of therapeutics for sex-hormone-related disorders.[4][7][8] These application notes provide a comprehensive overview of the use of this compound as a research tool, including its pharmacological properties and detailed protocols for in vitro and in vivo characterization of its effects on GnRH signaling pathways.

Pharmacological Profile of this compound

This compound exhibits high-affinity binding to the human GnRH receptor and acts as a functional antagonist, effectively inhibiting GnRH-stimulated downstream signaling pathways.[4][6]

Table 1: In Vitro Pharmacological Data for this compound

| Parameter | Value | Species/Cell Line | Reference |

| Binding Affinity | |||

| Ki (vs. peptide radioligand) | 0.56 nM | Human GnRH Receptor | [4][6] |

| Kd (Tritiated this compound) | 0.19 nM | Human GnRH Receptor | [4][6] |

| Functional Antagonism | |||

| IC50 (vs. GnRH) | 0.79 nM | Human GnRH Receptor | [6][9] |

| IC50 (Ca2+ Flux) | 3.6 nM | RBL cells | [6][9] |

| IC50 (IP Accumulation) | Not explicitly stated, but competitive inhibition demonstrated | RBL cells | [6] |

| IC50 (ERK1/2 Phosphorylation) | 5.22 nM | CHO-GnRHR cells | [6][9] |

| Species Selectivity (IC50) | |||

| Human | 0.79 nM | [6][9] | |

| Macaque | 10 nM | [6] | |

| Dog | 400 nM | [6] | |

| Rabbit | 200 nM | [6] |

GnRH Receptor Signaling Pathways

The GnRH receptor primarily couples to the Gq/G11 family of G-proteins, leading to the activation of phospholipase C (PLC).[3][10] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[2][3] These events initiate downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) pathways (ERK, JNK, p38), which ultimately regulate the transcription of gonadotropin subunit genes and the release of LH and FSH.[1][11][12] There is also evidence for GnRH receptor coupling to Gs and Gi proteins, leading to modulation of cyclic AMP (cAMP) levels.[3][11]

Figure 1: GnRH Receptor Signaling Pathway and the inhibitory action of this compound.

Experimental Protocols

The following protocols provide detailed methodologies for characterizing the antagonistic properties of this compound on GnRH receptor signaling.

Radioligand Binding Assay

This assay is used to determine the binding affinity of this compound to the GnRH receptor.

Figure 2: Experimental workflow for the radioligand binding assay.

Materials:

-

Cells expressing the human GnRH receptor (e.g., CHO-K1 cells stably transfected with the human GnRHR).

-

Radiolabeled GnRH agonist (e.g., [3H]-Buserelin or [125I]-Triptorelin).

-

This compound.

-

Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).

-

Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters (e.g., Whatman GF/C).

-

Scintillation fluid.

-

Scintillation counter.

Protocol:

-

Membrane Preparation:

-

Culture CHO-GnRHR cells to confluency.

-

Harvest cells and homogenize in ice-cold lysis buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

-

Wash the membrane pellet with binding buffer and resuspend to a final protein concentration of 100-200 µg/mL.

-

-

Binding Reaction:

-

In a 96-well plate, add 50 µL of binding buffer, 50 µL of radiolabeled GnRH agonist (at a concentration near its Kd), and 50 µL of varying concentrations of this compound (e.g., 10-11 to 10-5 M).

-

For total binding, add 50 µL of binding buffer instead of this compound.

-

For non-specific binding, add 50 µL of a high concentration of unlabeled GnRH (e.g., 1 µM).

-

Initiate the binding reaction by adding 100 µL of the membrane preparation to each well.

-

Incubate at 4°C for 2-3 hours with gentle agitation.

-

-

Filtration and Counting:

-

Terminate the reaction by rapid vacuum filtration through glass fiber filters pre-soaked in 0.5% polyethyleneimine.

-

Wash the filters three times with ice-cold wash buffer.

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of this compound.

-

Determine the IC50 value from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Inositol Phosphate (IP) Accumulation Assay

This functional assay measures the ability of this compound to inhibit GnRH-stimulated production of inositol phosphates, a key second messenger in the Gq/PLC pathway.

Materials:

-

Cells expressing the human GnRH receptor (e.g., RBL-2H3 cells).

-

[3H]-myo-inositol.

-

GnRH agonist (e.g., Buserelin).

-

This compound.

-

Inositol-free DMEM.

-

LiCl solution.

-

Dowex AG1-X8 resin.

-

Scintillation fluid and counter.

Protocol:

-

Cell Labeling:

-

Plate cells in 24-well plates and grow to near confluency.

-

Label the cells by incubating overnight in inositol-free DMEM containing 1 µCi/mL of [3H]-myo-inositol.

-

-

Antagonist and Agonist Treatment:

-

Wash the cells with serum-free medium.

-

Pre-incubate the cells with varying concentrations of this compound for 15-30 minutes in a buffer containing 10 mM LiCl.

-

Stimulate the cells with a fixed concentration of GnRH agonist (e.g., 100 nM) for 30-60 minutes at 37°C.

-

-

IP Extraction and Quantification:

-

Terminate the reaction by adding ice-cold 0.5 M perchloric acid.

-

Neutralize the extracts with 0.5 M KOH.

-

Apply the supernatant to a Dowex AG1-X8 anion-exchange column.

-

Wash the column with water to remove free inositol.

-

Elute the total inositol phosphates with 1 M ammonium formate / 0.1 M formic acid.

-

Add the eluate to scintillation fluid and quantify the radioactivity.

-

-

Data Analysis:

-

Plot the amount of [3H]-inositol phosphates against the log concentration of this compound.

-

Determine the IC50 value for the inhibition of GnRH-stimulated IP accumulation.

-

Intracellular Calcium (Ca2+) Flux Assay

This assay measures the ability of this compound to block GnRH-induced increases in intracellular calcium concentration.

Materials:

-

Cells expressing the human GnRH receptor (e.g., RBL-2H3 cells).

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

GnRH agonist.

-

This compound.

-

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

Fluorescence plate reader with kinetic reading capabilities.

Protocol:

-

Cell Loading:

-

Plate cells in a black-walled, clear-bottom 96-well plate.

-

Load the cells with a calcium-sensitive dye (e.g., 5 µM Fluo-4 AM) in HBSS for 30-60 minutes at 37°C.

-

Wash the cells twice with HBSS to remove excess dye.

-

-

Assay Performance:

-

Place the plate in a fluorescence plate reader.

-

Establish a baseline fluorescence reading.

-

Add varying concentrations of this compound and incubate for 5-10 minutes.

-

Inject a fixed concentration of GnRH agonist and immediately begin kinetic fluorescence measurements (e.g., every second for 2-3 minutes).

-

-

Data Analysis:

-

Calculate the peak fluorescence response for each well.

-

Plot the percentage of inhibition of the GnRH-stimulated calcium response against the log concentration of this compound.

-

Determine the IC50 value.

-

ERK1/2 Phosphorylation Assay (Western Blot)

This assay assesses the ability of this compound to inhibit GnRH-induced phosphorylation of ERK1/2, a key downstream MAPK.

Figure 3: Experimental workflow for the ERK1/2 phosphorylation Western blot assay.

Materials:

-

Cells expressing the human GnRH receptor (e.g., CHO-GnRHR cells).

-

GnRH agonist.

-

This compound.

-

Serum-free cell culture medium.

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Primary antibodies: anti-phospho-ERK1/2 (p44/42) and anti-total-ERK1/2.

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

Western blotting equipment and reagents.

Protocol:

-

Cell Treatment:

-

Plate cells and grow to 80-90% confluency.

-

Serum-starve the cells overnight.

-

Pre-treat with varying concentrations of this compound for 30 minutes.

-

Stimulate with a fixed concentration of GnRH agonist (e.g., 100 nM) for 5-10 minutes.

-

-

Protein Extraction and Quantification:

-

Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Determine protein concentration using a BCA or Bradford assay.

-

-

Western Blotting:

-

Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% BSA or non-fat milk in TBST.

-

Incubate the membrane with the anti-phospho-ERK1/2 antibody overnight at 4°C.

-

Wash and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

-

Normalization and Data Analysis:

-

Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to control for protein loading.

-

Quantify the band intensities using densitometry software.

-

Normalize the phospho-ERK1/2 signal to the total-ERK1/2 signal.

-

Plot the normalized signal against the log concentration of this compound to determine the IC50 value.

-

In Vivo Efficacy in a Castrated Male Macaque Model

This in vivo model is used to assess the ability of this compound to suppress circulating LH levels.

Model:

-

Adult male cynomolgus or rhesus macaques are surgically castrated to remove the negative feedback of testosterone, leading to elevated LH levels.

Protocol:

-

Animal Acclimation and Baseline:

-

House the animals under standard conditions and acclimate them to handling and blood sampling procedures.

-

Collect baseline blood samples to determine pre-treatment LH levels.

-

-

Drug Administration:

-

Administer this compound orally at various doses (e.g., 10, 30, 100 mg/kg).

-

-

Blood Sampling and LH Measurement:

-

Collect blood samples at multiple time points post-dosing (e.g., 0, 2, 4, 8, 12, 24 hours).

-

Separate serum and measure LH concentrations using a validated immunoassay (e.g., ELISA or RIA).

-

-

Data Analysis:

-

Calculate the percentage change in serum LH levels from baseline for each dose and time point.

-

Determine the dose-response relationship for LH suppression.

-

Evaluate the duration of action of this compound.

-

Conclusion

This compound is a highly potent and selective non-peptide antagonist of the human GnRH receptor. Its well-characterized pharmacological profile and oral bioavailability make it an invaluable tool for researchers studying the intricacies of GnRH signaling in both physiological and pathological contexts. The detailed protocols provided herein offer a robust framework for investigating the effects of this compound and other GnRH antagonists, facilitating further advancements in reproductive biology and the development of novel therapeutics for hormone-dependent diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. pubcompare.ai [pubcompare.ai]

- 3. Radioligand assay for gonadotropin-releasing hormone: relative potencies of agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. NBI42902|cas 352290-60-9|DC Chemicals|Price|Buy [dcchemicals.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Design of biologically active, conformationally constrained GnRH antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 11. researchgate.net [researchgate.net]

- 12. This compound | TargetMol [targetmol.com]

Application Note: High-Throughput Screening of GnRH Receptor Antagonists Using a Calcium Flux Assay with NBI-42902

Abstract

This application note provides a detailed protocol for a robust and reproducible no-wash calcium flux assay to screen for antagonists of the Gonadotropin-Releasing Hormone (GnRH) receptor. The protocol utilizes the well-characterized, potent, and competitive GnRH receptor antagonist, NBI-42902, as a reference compound.[1][2][3][4] This assay is suitable for high-throughput screening (HTS) in drug discovery campaigns targeting sex-hormone-dependent diseases such as endometriosis and prostate cancer. The described methodology is applicable to researchers, scientists, and drug development professionals working on G protein-coupled receptor (GPCR) pharmacology.

Introduction

The GnRH receptor, a member of the GPCR superfamily, plays a pivotal role in the regulation of the hypothalamic-pituitary-gonadal axis.[1][4] Upon binding of its native ligand, GnRH, the receptor couples to Gq/11 proteins, activating phospholipase C (PLC). This activation leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), resulting in a transient increase in cytosolic calcium concentration.[1][4][5][6][7] This calcium flux is a critical second messenger, instigating downstream signaling cascades that culminate in the synthesis and secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[5][6][8]

The development of orally available, non-peptide GnRH receptor antagonists is of significant interest for the treatment of various sex-steroid-dependent pathologies. This compound is a potent, orally active, non-peptide competitive antagonist of the human GnRH receptor.[1][2][3][9] It effectively inhibits GnRH-stimulated intracellular signaling pathways, including calcium flux, and has been shown to suppress LH levels in vivo.[1][2][4]

This application note details a fluorescence-based calcium flux assay to quantify the antagonistic potential of test compounds against the GnRH receptor, using this compound as a reference antagonist. The assay is based on the principle that pre-incubation with an antagonist will inhibit the calcium mobilization induced by a subsequent challenge with a GnRH agonist. The change in intracellular calcium is monitored using a calcium-sensitive fluorescent dye, such as Fluo-4 AM.

This compound: Pharmacological Profile

This compound is a well-characterized small molecule antagonist of the GnRH receptor. Its pharmacological properties make it an excellent control compound for validating calcium flux assays aimed at identifying novel GnRH antagonists.

| Parameter | Value | Species | Reference |

| Binding Affinity (Ki) | 0.56 nM | Human | [2][3] |

| Binding Affinity (Kd) | 0.19 nM | Human | [2][3] |

| Functional Antagonism (IC50) - Ca2+ Flux | 3.0 nM | Human | [9] |

| Functional Antagonism (IC50) - IP Accumulation | 3.6 nM | RBL cells | [4] |

| Functional Antagonism (IC50) - ERK1/2 Phosphorylation | 5.22 nM | CHO-GnRHR cells | [4] |

| Mechanism of Action | Competitive Antagonist | - | [1][2] |

GnRH Receptor Signaling Pathway